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Abstract

Lsz-102 is a novel, orally bioavailable, non-steroidal selective estrogen receptor degrader
(SERD) that has been investigated for the treatment of estrogen receptor-positive (ER+) breast
cancer.[1] As a SERD, Lsz-102 not only antagonizes the estrogen receptor alpha (ERa) but
also induces its proteasome-mediated degradation.[2][3] This dual mechanism of action offers
a potential advantage over traditional endocrine therapies, particularly in the context of
acquired resistance. This guide provides a comprehensive overview of the pharmacological
properties of Lsz-102, including its mechanism of action, in vitro and in vivo preclinical data,
and clinical development. The information is presented to be a valuable resource for
researchers and professionals in the field of oncology and drug development.

Mechanism of Action

Lsz-102 exerts its anti-tumor effects through a dual mechanism targeting the estrogen receptor
alpha (ERa), a key driver in the majority of breast cancers.[1]

e ERa Antagonism: Lsz-102 competitively binds to ERa, preventing the binding of its natural
ligand, estradiol. This blocks the transcriptional activation of estrogen-responsive genes that
are critical for cancer cell proliferation.
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» ERa Degradation: Upon binding, Lsz-102 induces a conformational change in the ERa
protein, marking it for ubiquitination and subsequent degradation by the proteasome.[2] This
reduction in the total cellular levels of ERa protein further diminishes the estrogen signaling

pathway.

This dual action makes Lsz-102 effective in both wild-type and mutant ERa settings, which is a

common mechanism of resistance to other endocrine therapies.
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Lsz-102 Mechanism of Action

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Lsz-102 from preclinical studies.

Table 1: In Vitro Potency of Lsz-102
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Reference
. Compound

Assay Cell Line IC50 (nM)
(Fulvestrant) IC50
(nM)

ERa Transcription

MCF-7 1.7 0.3
Inhibition
ERa Degradation MCF-7 0.2 0.5

Data sourced from Tria GS, et al. J Med Chem. 2018.

Table 2: In Vivo Efficacy of Lsz-102 in MCF-7 Xenograft

Model

Treatment Group

Dose (mgl/kg, p.o., q.d.)

Tumor Growth Inhibition
(%)

Vehicle 0

Lsz-102 30 >100 (Regression)
Lsz-102 10 95

Lsz-102 3 70

Data sourced from Tria GS, et al. J Med Chem. 2018.

Table 3: Preclinical Pharmacokinetic Parameters of Lsz-

102
Species Clearance (mL/min/kg) Oral Bioavailability (%)
Mouse 36 12
Rat 25 33
Dog 7 20

Data sourced from Tria GS, et al. J Med Chem. 2018.
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Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation
of Lsz-102. These protocols are based on descriptions in the primary literature and standard
laboratory procedures.

ERa Transcription Reporter Gene Assay

Objective: To determine the potency of Lsz-102 in inhibiting estrogen-induced gene
transcription.

Methodology:

o Cell Culture: MCF-7 cells stably transfected with an estrogen-responsive luciferase reporter
construct are cultured in a phenol red-free medium supplemented with charcoal-stripped
fetal bovine serum to remove endogenous estrogens.

e Plating: Cells are seeded into 96-well plates at a density of 1 x 10”4 cells per well and
allowed to adhere overnight.

o Compound Treatment: Cells are treated with a serial dilution of Lsz-102 or a vehicle control
in the presence of a sub-maximal concentration of 173-estradiol (e.g., 0.1 nM) to induce
luciferase expression.

 Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

» Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase
substrate is added. The luminescence is measured using a plate reader.

o Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-
parameter logistic equation.
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ERa Transcription Reporter Gene Assay Workflow
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In-Cell Western Blot for ERa Degradation

Objective: To quantify the degradation of ERa protein induced by Lsz-102.

Methodology:

Cell Culture and Plating: MCF-7 cells are cultured and seeded in 96-well plates as described
above.

Compound Treatment: Cells are treated with a serial dilution of Lsz-102 or a vehicle control.
Incubation: The plates are incubated for 18-24 hours.

Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then
permeabilized with a solution containing a mild detergent (e.g., Triton X-100).

Immunostaining: The cells are incubated with a primary antibody specific for ERa, followed
by a fluorescently labeled secondary antibody. A second fluorescent dye is used to stain the
nuclei for normalization.

Imaging and Analysis: The plates are scanned using an imaging system that can detect the
fluorescence signals from both the secondary antibody and the nuclear stain. The ERa
signal is normalized to the nuclear signal, and the percentage of remaining ERa is calculated
relative to the vehicle-treated control. The IC50 for degradation is then determined.

MCF-7 Xenograft Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of Lsz-102 in a preclinical in vivo model of ER+

breast cancer.

Methodology:

Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude) are used.

Estrogen Supplementation: A slow-release estrogen pellet is implanted subcutaneously to
support the growth of the estrogen-dependent MCF-7 cells.
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e Tumor Implantation: MCF-7 cells are mixed with Matrigel and injected subcutaneously into
the flank of the mice.

e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?). The mice are then randomized into treatment and control groups.

o Drug Administration: Lsz-102 is administered orally, once daily, at various dose levels. The
vehicle control group receives the formulation without the drug.

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using
calipers.

e Endpoint: The study is terminated when the tumors in the control group reach a
predetermined size. The tumor growth inhibition is calculated for each treatment group.

Clinical Development
Lsz-102 has been evaluated in a Phase I/Ib clinical trial (NCT02734615).[4]
Trial Design:

 Title: A Phase I/Ib, Open Label Study of LSZ102 Single Agent and LSZ102 in Combination
With Either LEEO11 (Ribociclib) or BYL719 (Alpelisib) in Patients With Advanced or
Metastatic ER+ Breast Cancer Who Have Progressed After Endocrine Therapy.[4]

» Phases: Phase | and Phase Ib.

e Arms:
o Arm A: Lsz-102 monotherapy.[4]
o Arm B: Lsz-102 in combination with ribociclib (a CDK4/6 inhibitor).[4]
o Arm C: Lsz-102 in combination with alpelisib (a PI3Ka inhibitor).[4]

e Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and/or
recommended dose for expansion (RDE), and to assess the safety and tolerability of Lsz-
102 alone and in combination.[4]
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e Secondary Outcome Measures: To characterize the pharmacokinetics and preliminary anti-
tumor activity.[4]
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Conclusion

Lsz-102 is a potent, orally bioavailable selective estrogen receptor degrader with a dual
mechanism of action that includes both ERa antagonism and degradation. Preclinical studies
have demonstrated its significant anti-tumor activity in ER+ breast cancer models. The Phase
I/Ib clinical trial has provided initial safety, tolerability, and efficacy data for Lsz-102 as a
monotherapy and in combination with other targeted agents. This comprehensive
pharmacological profile supports the continued investigation of Lsz-102 and other next-
generation SERDs as a promising therapeutic strategy for patients with ER+ breast cancer,
including those who have developed resistance to standard endocrine therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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